10-Methylacridan

Catalog No.
S15963918
CAS No.
4217-54-3
M.F
C14H13N
M. Wt
195.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-Methylacridan

CAS Number

4217-54-3

Product Name

10-Methylacridan

IUPAC Name

10-methyl-1H-acridine

Molecular Formula

C14H13N

Molecular Weight

195.26 g/mol

InChI

InChI=1S/C14H13N/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-6,8-10H,7H2,1H3

InChI Key

CAQAMQUSGHVAIK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CCC2=CC3=CC=CC=C31

10-Methylacridan is a nitrogen-containing heterocyclic compound characterized by its acridine backbone with a methyl group at the 10-position. Its chemical structure can be represented as C13H11NC_{13}H_{11}N, featuring a fused ring system that contributes to its unique properties. This compound is of interest in various fields of chemistry and biology due to its potential applications and reactivity.

, including:

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromic acid, leading to the formation of various acridine derivatives.
  • Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride can convert 10-methylacridan into 9-methylacridan derivatives.
  • Substitution Reactions: Nucleophilic substitution reactions can occur, often involving alkyl halides and strong bases, resulting in various alkylated acridan derivatives.

These reactions are essential for synthesizing derivatives that may possess enhanced biological activities or different chemical properties.

Research indicates that 10-methylacridan and its derivatives exhibit notable biological activities, including:

  • Antimicrobial Properties: Some studies have explored the effectiveness of 10-methylacridan derivatives against various microbial strains.
  • Anticancer Activity: There is ongoing research into the potential of these compounds as therapeutic agents in cancer treatment, highlighting their ability to interact with biological targets .

The biological significance of this compound makes it an attractive subject for further pharmacological studies.

Several synthesis methods for 10-methylacridan have been documented:

  • Skraup Synthesis: This method involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. It is a well-established route for synthesizing acridine derivatives.
  • Cyclization of 9-Methylacridone: Under acidic conditions, 9-methylacridone can be cyclized to produce 10-methylacridan. This method allows for the formation of the desired compound through controlled reaction conditions .

In industrial settings, large-scale reactors are utilized to optimize yields and purity, often requiring careful selection of catalysts and solvents to enhance efficiency.

10-Methylacridan has diverse applications across multiple fields:

  • Chemistry: It serves as a model compound in studies related to electron transfer and redox reactions.
  • Biology: The compound's derivatives are investigated for their potential as antimicrobial and anticancer agents.
  • Medicine: Ongoing research aims to develop therapeutic agents based on this compound.
  • Industry: It is used in creating chemiluminescent materials and sensors, showcasing its utility beyond academic research .

Studies on the interactions of 10-methylacridan with various biological molecules have revealed insights into its mechanism of action. For instance, its reactions with tertiary amines have been documented, showing that it can yield products such as 10-methyl-9,10-dihydroacridine and other derivatives depending on the reaction conditions and the nature of the amines involved . These interactions are crucial for understanding how this compound may function in biological systems.

Several compounds share structural similarities with 10-methylacridan. Here is a comparison highlighting its uniqueness:

CompoundStructure CharacteristicsUnique Features
AcridineBasic structure without methyl substitutionFoundational structure for many derivatives
PhenanthridineContains three fused ringsGreater stability due to additional ring fusion
QuinolineContains a nitrogen atom within a six-membered ringDifferent reactivity patterns compared to acridines
9-MethylacridoneMethyl group at position 9Precursor in some synthesis routes
9,10-DimethylacridanTwo methyl groups at positions 9 and 10Increased steric hindrance affecting reactivity

The unique placement of the methyl group at position 10 in 10-methylacridan influences its chemical reactivity and biological activity compared to these similar compounds. This specificity allows researchers to explore targeted modifications that could enhance desired properties while minimizing adverse effects.

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Exact Mass

195.104799419 g/mol

Monoisotopic Mass

195.104799419 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-15

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